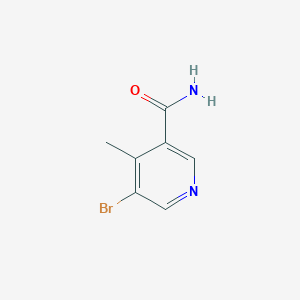

5-Bromo-4-methyl-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

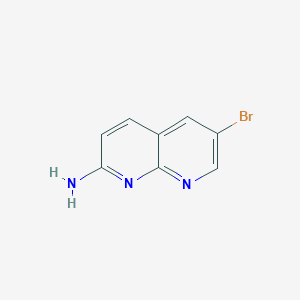

The compound 5-Bromo-4-methyl-3-pyridinecarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, methyl, and carboxamide groups on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, oxidation, and bromination. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% . This process involved the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions to introduce the methylamino group and the bromine atom .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, X-ray crystallography has been employed to reveal the existence of energetically stable conformers, which may contribute to the high affinity for biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of reagents such as methylamine, sodium methoxide, and thionyl chloride. The introduction of substituents like the bromine atom and methylamino group has been shown to enhance the binding affinity for certain receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, crystalline structure, and thermal stability. For example, a related compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, crystallizes with two independent molecules in the asymmetric unit and exhibits intermolecular and intramolecular hydrogen bonding . The solubility of these compounds in polar solvents is also a notable property, as it facilitates their use in various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-Bromo-4-methyl-3-pyridinecarboxamide serves as a crucial intermediate in synthesizing various compounds with significant biological activities. For instance, its derivatives have been synthesized through intricate reactions, such as aromatic nucleophilic substitution, and shown to exhibit antitumor properties against a spectrum of human tumor cell lines, including those representing leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. Compounds like 5c and 7a demonstrated moderate activities against these cell lines, highlighting their potential in cancer treatment research (Girgis, Hosni, & Barsoum, 2006).

Molecular Structure Studies

In-depth studies of molecular structures involving 5-Bromo-4-methyl-3-pyridinecarboxamide derivatives are crucial for understanding their chemical properties and potential applications. For example, the crystal structure of a particular derivative was meticulously analyzed through various spectroscopic methods and X-ray diffraction, revealing intricate details like hydrogen bonding patterns and molecular stacking interactions. These structural insights are essential for developing compounds with tailored properties (Anuradha et al., 2014).

Biological and Medicinal Applications

Several studies have focused on the biological activities of compounds derived from 5-Bromo-4-methyl-3-pyridinecarboxamide. For instance, novel pyridine-based derivatives have been synthesized and analyzed for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Certain compounds showed significant potential, such as one exhibiting a high percentage of lysis against clot formation in human blood and another displaying potent inhibition against Escherichia coli. These findings underscore the compound's potential in developing therapeutic agents (Ahmad et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOGJGTCATZAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-3-pyridinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)